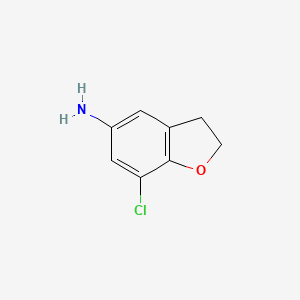
7-Chloro-2,3-dihydro-1-benzofuran-5-amine
Cat. No. B8635065
M. Wt: 169.61 g/mol
InChI Key: ANOVDAXUXXAXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260445B2
Procedure details


To a mixture of 7-chloro-5-nitro-2,3-dihydro-1-benzofuran (7.40 g) and ethanol (300 mL) were added reduced iron (12.4 g) and concentrated hydrochloric acid (20.0 mL) under ice-cooling, followed by warming to room temperature and stirring overnight. This mixture was neutralized with a saturated aqueous sodium hydrogen carbonate solution and sodium hydrogen carbonate under ice-cooling, filtered through celite, and then extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate, the insoluble materials were separated by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=80:20 to 60:40) to obtain 7-chloro-2,3-dihydro-1-benzofuran-5-amine (5.49 g) as a pale yellow solid.
Name
7-chloro-5-nitro-2,3-dihydro-1-benzofuran
Quantity
7.4 g
Type
reactant
Reaction Step One


[Compound]
Name
reduced iron
Quantity
12.4 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[O:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]([N+:11]([O-])=O)[CH:3]=1.Cl.C(=O)([O-])O.[Na+]>C(O)C>[Cl:1][C:2]1[C:10]2[O:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]([NH2:11])[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
7-chloro-5-nitro-2,3-dihydro-1-benzofuran
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=2CCOC21)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
reduced iron
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble materials were separated by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=80:20 to 60:40)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC=2CCOC21)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.49 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
